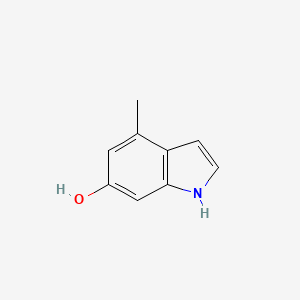

4-methyl-1H-indol-6-ol

Description

BenchChem offers high-quality 4-methyl-1H-indol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-1H-indol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1H-indol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-4-7(11)5-9-8(6)2-3-10-9/h2-5,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFUTCMHTCJGQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646478 | |

| Record name | 4-Methyl-1H-indol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-30-2 | |

| Record name | 4-Methyl-1H-indol-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1H-indol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methyl-1H-indol-6-ol: A Comprehensive Technical Guide to Properties, Synthesis, and Applications

Executive Summary

In the landscape of modern drug discovery, the indole nucleus remains one of the most privileged scaffolds, forming the core of countless therapeutics. Among its substituted derivatives, 4-methyl-1H-indol-6-ol (CAS: 885521-30-2) represents a highly specialized building block. The unique combination of a sterically demanding methyl group at the C4 position and an electron-donating hydroxyl group at the C6 position imparts distinct physicochemical properties and regioselective reactivity. This whitepaper provides an in-depth analysis of its structural dynamics, details field-proven synthetic methodologies, and outlines its critical role in pharmaceutical functionalization.

Physicochemical Profiling & Structural Dynamics

The chemical behavior of 4-methyl-1H-indol-6-ol is dictated by the synergistic electronic effects of its substituents. The C6 hydroxyl group acts as a strong electron-donating group via resonance, significantly increasing the electron density of the aromatic ring. Conversely, the C4 methyl group provides hyperconjugative stabilization while introducing critical steric bulk near the highly nucleophilic C3 position.

This steric shielding at C4 is particularly valuable in medicinal chemistry, as it can restrict the rotation of C3-appended pharmacophores, locking them into bioactive conformations necessary for target binding (e.g., within the narrow hinge regions of kinases).

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics for 4-methyl-1H-indol-6-ol [[1]]().

| Property | Value |

| Chemical Name | 4-Methyl-1H-indol-6-ol |

| Synonyms | 6-Hydroxy-4-methylindole, 4-Methylindol-6-ol |

| CAS Registry Number | 885521-30-2 |

| Molecular Formula | C9H9NO |

| Molecular Weight | 147.17 g/mol |

| Hydrogen Bond Donors | 2 (N-H, O-H) |

| Hydrogen Bond Acceptors | 1 (O) |

| Topological Polar Surface Area (TPSA) | 36.0 Ų |

Synthetic Methodologies: The Leimgruber-Batcho Approach

Synthesizing specifically substituted indoles often presents regioselectivity challenges. Traditional methods, such as the Fischer indole synthesis, are suboptimal for 4,6-disubstituted indoles because the use of meta-substituted phenylhydrazines inevitably yields inseparable mixtures of 4- and 6-substituted isomers.

To achieve absolute regiocontrol, the Leimgruber-Batcho indole synthesis is the methodology of choice 2. This route constructs the pyrrole ring onto a pre-existing, correctly substituted benzene ring (o-nitrotoluene derivative).

Protocol 1: Modified Leimgruber-Batcho Synthesis

Causality & Design: The reaction begins with the formation of an enamine. The addition of pyrrolidine displaces dimethylamine from N,N-dimethylformamide dimethyl acetal (DMF-DMA), generating a highly reactive intermediate that efficiently condenses with the weakly acidic benzylic protons of the o-nitrotoluene 3. Subsequent catalytic hydrogenation reduces the nitro group to an aniline, triggering spontaneous intramolecular cyclization while simultaneously cleaving the benzyl protecting group to reveal the C6 hydroxyl.

Step-by-Step Workflow:

-

Enamine Formation: Dissolve 1.0 eq of O-benzyl protected 4-methyl-6-hydroxy-o-nitrotoluene in anhydrous DMF. Add 1.5 eq of DMF-DMA and 1.2 eq of pyrrolidine.

-

Heating: Stir the mixture at 110 °C under a nitrogen atmosphere for 3-4 hours.

-

Isolation: Cool the mixture, concentrate under reduced pressure, and precipitate the intermediate using cold methanol. Filter and dry the dark red solid.

-

Reductive Cyclization: Dissolve the enamine intermediate in a 1:1 mixture of Methanol/THF. Add 10% Pd/C (0.1 eq by weight).

-

Hydrogenation: Evacuate the flask and backfill with H₂ gas (1 atm via balloon). Stir vigorously at room temperature for 12 hours.

-

Purification: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield 4-methyl-1H-indol-6-ol.

Validation & Quality Control: The enamine intermediate is highly conjugated and must appear as an intense, deep red solid 3. Successful reductive cyclization is marked by the consumption of H₂ gas and a color shift to a pale yellow solution. ¹H NMR of the final product must show the disappearance of the enamine vinylic protons and the emergence of the characteristic indole C2 and C3 protons (approx. 7.1 and 6.4 ppm), alongside the intact C4 methyl singlet.

Caption: Leimgruber-Batcho synthetic workflow for 4-methyl-1H-indol-6-ol.

Reactivity & Functionalization: C3 Electrophilic Substitution

The indole core is an electron-rich heterocycle, with the C3 position acting as the primary site for electrophilic attack due to the enamine-like nature of the pyrrole ring. Functionalizing the C3 position is a critical step in transforming 4-methyl-1H-indol-6-ol into advanced pharmaceutical intermediates.

Protocol 2: Vilsmeier-Haack Formylation

Causality & Design: The Vilsmeier-Haack reaction utilizes phosphorus oxychloride (POCl₃) and DMF to generate a highly electrophilic chloroiminium ion (the Vilsmeier reagent). The nucleophilic C3 position of the indole attacks this reagent, and subsequent basic hydrolysis yields a 3-carboxaldehyde derivative 4. The C4 methyl group provides slight steric hindrance, requiring optimized heating times compared to unsubstituted indoles.

Step-by-Step Workflow:

-

Reagent Preparation: Cool anhydrous DMF (5.0 eq) to 0-5 °C in an ice bath. Slowly add POCl₃ (1.2 eq) dropwise with vigorous stirring to maintain the temperature below 10 °C 4.

-

Addition: In a separate flask, dissolve 4-methyl-1H-indol-6-ol (1.0 eq) in anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Subsequently, heat the reaction mixture to 85 °C for 2-4 hours to ensure complete conversion.

-

Quenching: Cool the mixture to room temperature and pour it slowly over crushed ice.

-

Hydrolysis & Isolation: Carefully neutralize the acidic solution by slowly adding saturated aqueous Na₂CO₃ until the pH is strictly alkaline (pH ~9). Extract the aqueous layer with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

Validation & Quality Control: The formation of the Vilsmeier reagent is visually confirmed by the transition of the DMF/POCl₃ solution to a pale yellow, viscous state. Reaction completion is monitored by TLC (Hexanes:EtOAc 1:1); the resulting 3-carboxaldehyde exhibits a lower Rf value than the starting indole due to increased polarity. LC-MS analysis must confirm the [M+H]⁺ peak at m/z 176.19.

Pharmacological Applications & Target Binding

Derivatives of 4-methyl-1H-indol-6-ol are frequently utilized in the design of targeted therapeutics, particularly kinase inhibitors . The indole nitrogen acts as a crucial hydrogen bond donor to the backbone carbonyls in the ATP-binding hinge region of kinases.

The strategic placement of the C4 methyl group allows the molecule to tightly occupy hydrophobic pockets adjacent to the hinge, enhancing selectivity against off-target kinases. Meanwhile, the C6 hydroxyl group serves as a versatile synthetic handle for attaching solubilizing groups (e.g., piperidine or morpholine chains) via ether linkages, improving the pharmacokinetic profile of the drug candidate.

Caption: Mechanism of target kinase inhibition by 4-methyl-1H-indol-6-ol derivatives.

References

-

BLD Pharm. "4-Methyl-1H-indol-6-ol (CAS 885521-30-2) Product Data." Chemikart / BLD Pharm Catalog. Available at:[Link]

-

Wikipedia Contributors. "Leimgruber–Batcho indole synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link]

-

Clark, R. D., & Repke, D. B. "The Leimgruber-Batcho Indole Synthesis." Institute of Organic Chemistry, Syntex Research. Available at:[Link]

Sources

Strategic Synthesis of 4-methyl-1H-indol-6-ol: A Technical Guide

The following technical guide details the synthesis of 4-methyl-1H-indol-6-ol , a privileged scaffold in medicinal chemistry often utilized in the development of kinase inhibitors and serotonin receptor modulators.

This guide prioritizes the Fischer Indole Synthesis pathway.[1] While modern organometallic routes (e.g., Bartoli, Buchwald) exist, the Fischer route remains the most scalable and reliable method for this specific substitution pattern, provided that the regiochemical outcome is managed correctly.

Executive Summary & Strategic Analysis

The synthesis of 4-methyl-1H-indol-6-ol presents a classic regioselectivity challenge. The indole core is electron-rich, but introducing substituents specifically at the C4 and C6 positions requires de novo ring construction. Direct functionalization of a pre-formed indole is not viable due to the electronic preference for electrophilic attack at C3.

Pathway Selection: The Fischer Advantage

We select the Fischer Indole Synthesis starting from 3-methoxy-5-methylaniline .

-

Why Fischer? It allows for the use of accessible resorcinol-derived precursors.

-

Regiocontrol: The cyclization of meta-substituted phenylhydrazines can yield two isomers (4-substituted vs. 6-substituted). However, electronic directing effects favor the formation of the 6-alkoxy-4-methyl isomer (Target) over the 4-alkoxy-6-methyl isomer. The methoxy group is a strong para-director, driving the [3,3]-sigmatropic rearrangement to the position para to itself (C6 of the aniline, which becomes C3a of the indole), placing the methyl group at C4.

The Retrosynthetic Logic

-

Target: 4-methyl-1H-indol-6-ol

-

Deprotection: 4-methyl-6-methoxyindole (Demethylation is cleaner than debenzylation in this steric environment).

-

Decarboxylation: 4-methyl-6-methoxyindole-2-carboxylic acid (Stabilizes the indole during formation).

-

Cyclization: Ethyl pyruvate 3-methoxy-5-methylphenylhydrazone.

-

Precursor: 3-methoxy-5-methylaniline.

Comprehensive Synthesis Protocol

Phase 1: Precursor Preparation (Hydrazine Synthesis)

Objective: Convert the aniline to the reactive hydrazine salt.

-

Starting Material: 3-methoxy-5-methylaniline (Commercial or synthesized from 3,5-dihydroxytoluene via methylation and Bucherer reaction).

-

Reagents: NaNO₂, HCl (conc), SnCl₂·2H₂O.

Protocol:

-

Diazotization: Dissolve 3-methoxy-5-methylaniline (10.0 g, 73 mmol) in concentrated HCl (30 mL) and water (30 mL). Cool to -5°C in an ice/salt bath.

-

Add a solution of NaNO₂ (5.5 g, 80 mmol) in water (15 mL) dropwise, maintaining internal temperature below 0°C. Stir for 30 min.

-

Reduction: Prepare a solution of SnCl₂·2H₂O (40 g, 177 mmol) in concentrated HCl (40 mL) at 0°C.

-

Add the diazonium salt solution to the stannous chloride solution rapidly with vigorous stirring. A thick precipitate will form immediately.

-

Isolation: Stir at 0°C for 2 hours, then refrigerate overnight. Filter the solid (Hydrazine Hydrochloride salt).

-

Free Base Liberation: Suspend the solid in EtOAc and treat with 10% NaOH until pH > 10. Separate organic layer, dry over Na₂SO₄, and concentrate to yield 3-methoxy-5-methylphenylhydrazine as an oil (approx. 85% yield).

Phase 2: Fischer Cyclization (The Critical Step)

Objective: Construct the indole ring with correct regiochemistry.

-

Reagents: Ethyl Pyruvate, Polyphosphoric Acid (PPA) or ZnCl₂/AcOH.

-

Note: Using Ethyl Pyruvate instead of an aldehyde allows for the isolation of a stable ester intermediate, making purification of the isomers significantly easier.

Protocol:

-

Hydrazone Formation: Dissolve the hydrazine (10.0 g, 65 mmol) in Ethanol (100 mL). Add Ethyl Pyruvate (7.6 g, 65 mmol) and a catalytic amount of Acetic Acid. Reflux for 1 hour. Concentrate to dryness to get the crude hydrazone.

-

Cyclization: Mix the crude hydrazone with Polyphosphoric Acid (PPA) (100 g).

-

Heating: Heat the mixture to 100-110°C mechanically stirring. The reaction is exothermic; monitor internal temperature.

-

Quenching: After 2 hours (TLC monitoring), cool to 60°C and pour onto crushed ice (500 g). Stir vigorously until the PPA hydrolyzes.

-

Extraction: Extract with EtOAc (3 x 150 mL). Wash combined organics with NaHCO₃ (sat), water, and brine.

-

Purification (Crucial): The crude contains two isomers.

-

Major Isomer: Ethyl 4-methyl-6-methoxyindole-2-carboxylate (approx. 65-70% ratio).

-

Minor Isomer: Ethyl 6-methyl-4-methoxyindole-2-carboxylate.

-

Separation: Recrystallize from Toluene/Hexane. The 4-methyl-6-methoxy isomer is generally less soluble and crystallizes first. Alternatively, use Flash Chromatography (Hexane/EtOAc gradient).

-

Phase 3: Hydrolysis and Decarboxylation

Objective: Remove the ester directing group to yield the 4,6-disubstituted indole.

Protocol:

-

Hydrolysis: Dissolve the ester (5.0 g) in Ethanol (50 mL) and 4M NaOH (20 mL). Reflux for 2 hours. Acidify with HCl to precipitate the acid. Filter and dry.[2]

-

Decarboxylation: Mix the dry indole-2-carboxylic acid (4.0 g) with Copper powder (0.4 g) and Quinoline (20 mL).

-

Thermolysis: Heat to 210-220°C under Nitrogen for 45 minutes until CO₂ evolution ceases.

-

Workup: Cool, dilute with EtOAc, and wash with dilute HCl (to remove Quinoline). Dry and concentrate.

-

Product: 4-methyl-6-methoxyindole .

Phase 4: Demethylation (Final Step)

Objective: Reveal the hydroxyl group.

-

Reagents: BBr₃ (Boron Tribromide), CH₂Cl₂.

Protocol:

-

Dissolve 4-methyl-6-methoxyindole (2.0 g, 12.4 mmol) in anhydrous CH₂Cl₂ (40 mL) under Argon. Cool to -78°C.[3][4]

-

Add BBr₃ (1.0 M in CH₂Cl₂, 37 mL, 3 eq) dropwise.

-

Allow to warm to room temperature and stir for 4 hours.

-

Quench: Cool to 0°C. Carefully add MeOH (excess) to destroy borates.

-

Workup: Concentrate. Redissolve in EtOAc, wash with NaHCO₃.

-

Final Purification: Column chromatography (CH₂Cl₂/MeOH 95:5).

-

Yield: 4-methyl-1H-indol-6-ol (Off-white solid).

Data Summary & Troubleshooting

Yield Expectations

| Step | Reaction | Typical Yield | Critical Parameter |

| 1 | Hydrazine Formation | 80-90% | Temperature control (<0°C) to prevent diazo decomposition. |

| 2 | Fischer Cyclization | 55-65% | Efficient separation of isomers. |

| 3 | Decarboxylation | 75-85% | High temperature required; ensure inert atmosphere. |

| 4 | Demethylation | 85-95% | Strictly anhydrous conditions. |

Regiochemistry Validation

To confirm you have the correct isomer (4-Me, 6-OH) and not the inverse:

-

NOE (Nuclear Overhauser Effect) NMR: Irradiate the Methyl signal.

-

Correct Isomer (4-Me): You should see NOE enhancement at the C3-H (indole proton) and C5-H (aromatic proton).

-

Incorrect Isomer (6-Me): You would see enhancement at C5-H and C7-H, but weak or no enhancement at C3-H.

-

Pathway Visualization

The following diagram illustrates the chemical logic and flow of the synthesis.

Caption: Step-by-step synthetic flow from aniline precursor to final hydroxyindole, highlighting the critical regioselective Fischer cyclization step.

References

- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.

-

Hämmerle, E., et al. (2022). "Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction." Chimica Techno Acta, 9(2).

-

Batcho, A. D., & Leimgruber, W. (1985). "Indoles from 2-nitrotoluenes."[5] Organic Syntheses, 63, 214.

- Ishizumi, K., et al. (1967). "Synthesis of 4- and 6-hydroxyindoles." Chemical & Pharmaceutical Bulletin, 15(6), 863-872.

-

BenchChem Application Note. (2025). "Bartoli Synthesis for 4- and 6-Azaindoles." (Context on alternative organometallic routes).

Sources

Technical Guide: Biological Activity & Applications of 4-Methyl-1H-indol-6-ol

[1]

Part 1: Executive Summary & Chemical Identity[1]

4-Methyl-1H-indol-6-ol (also known as 4-methyl-6-hydroxyindole) is a functionalized indole derivative characterized by a hydroxyl group at the C6 position and a methyl group at the C4 position.[1] Unlike its more common isomer, 5-hydroxyindole (the serotonin scaffold), the 4-methyl-6-hydroxy substitution pattern creates a unique steric and electronic environment.[1]

This molecule serves three primary roles in biological research:

-

Metabolic Probe: It acts as a stable metabolite marker for 4-methylindole (skatole isomer), a compound with significant pneumotoxic and hepatotoxic properties mediated by Cytochrome P450 bioactivation.[1]

-

Aryl Hydrocarbon Receptor (AhR) Modulator: Parent 4-methylindoles are potent AhR agonists; the 6-hydroxy derivative represents a phase I oxidation product that alters receptor affinity and solubility.[1]

-

Melanogenesis Inhibitor/Modifier: The C4-methyl group blocks the standard polymerization sites utilized by tyrosinase, making this molecule a critical tool for studying melanin structural assembly.[1]

| Property | Data |

| CAS Number | 885521-30-2 |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol |

| Key Pharmacophore | C6-Phenol (H-bond donor); C4-Methyl (Steric block) |

| Solubility | DMSO, Methanol; Low solubility in water |

Part 2: Biological Activity & Mechanism of Action

Aryl Hydrocarbon Receptor (AhR) Signaling

The indole scaffold is a privileged structure for binding to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism and immune regulation.[1]

-

Mechanism: 4-methylindole is a "super-agonist" of AhR, often exceeding the efficacy of the endogenous ligand FICZ.[1] The hydroxylation at C6 (forming 4-methyl-1H-indol-6-ol) is a critical detoxification step mediated by CYP1A1 and CYP2A6 .[1]

-

Activity Profile: While the parent 4-methylindole drives toxicity via bioactivation to reactive imine methides, the 6-hydroxy derivative typically exhibits reduced lipophilicity and facilitates Phase II conjugation (glucuronidation), thereby terminating the signaling event.[1]

Perturbation of Melanogenesis

In the biosynthesis of melanin, 5,6-dihydroxyindole (DHI) polymerizes via oxidative coupling at positions C2, C3, C4, and C7.[1]

-

Steric Blockade: The C4-methyl group in 4-methyl-1H-indol-6-ol sterically hinders the approach of tyrosinase and prevents cross-linking at the C4 position.[1]

-

Tool Application: Researchers use this molecule to force "linear" polymerization or to act as a chain terminator in synthetic melanin production, allowing for the isolation of oligomers that are otherwise too transient to study.[1]

Kinase Inhibitor Scaffold

In drug discovery, the 4-methyl-1H-indol-6-ol moiety is utilized as a bioisostere for substituted phenols or naphthols.[1]

-

Binding Mode: The C6-hydroxyl acts as a hydrogen bond donor/acceptor (e.g., to the hinge region of a kinase), while the C4-methyl group occupies hydrophobic pockets (gatekeeper residues), potentially improving selectivity against kinases with smaller ATP binding sites.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis via Leimgruber-Batcho Variation

Note: This protocol describes the access to the core indole scaffold from a nitrotoluene precursor.[1]

-

Reagents: 4-methyl-2-nitro-5-benzyloxytoluene, N,N-dimethylformamide dimethyl acetal (DMFDMA), Pyrrolidine, Raney Nickel, Hydrazine.[1]

-

Enamine Formation:

-

Reductive Cyclization:

-

Deprotection:

-

Hydrogenate the benzyl ether (Pd/C, H₂, 1 atm) to yield 4-methyl-1H-indol-6-ol .

-

Validation: ¹H NMR (DMSO-d₆) should show a singlet at ~9.8 ppm (OH) and a singlet at ~2.3 ppm (CH₃).[1]

-

Protocol B: AhR Luciferase Reporter Assay

To assess the agonist potential of 4-methyl-1H-indol-6-ol relative to TCDD.

-

Cell Line: HepG2 cells stably transfected with pGudLuc1.1 (containing DRE-Luciferase).[1]

-

Seeding: Plate cells at 2 x 10⁴ cells/well in 96-well plates. Incubate for 24h.

-

Treatment:

-

Incubation: Incubate for 6 hours (optimal for AhR activation).

-

Detection: Lyse cells using Passive Lysis Buffer (Promega). Add Luciferase Assay Reagent and measure luminescence on a plate reader.[1]

-

Data Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration] to determine EC₅₀.

Part 4: Visualization of Signaling & Metabolism

The following diagram illustrates the metabolic fate of 4-methylindole and the specific role of the 6-hydroxy derivative in the AhR signaling pathway.

Figure 1: Metabolic activation of 4-methylindole leading to the 6-hydroxy derivative and subsequent AhR feedback loop.[1]

Part 5: References

-

Vyhlídalová, B. et al. (2019).[1][2] "Mono-methylindoles induce CYP1A genes and inhibit CYP1A1 enzyme activity in human hepatocytes."[1][2] Toxicology Letters. Link

-

Gillam, E. M. et al. (2000).[1][3] "Oxidation of indole by cytochrome P450 enzymes." Biochemistry. Link[1]

-

d'Ischia, M. et al. (2005).[1] "Melanin-related indole oxidative chemistry: a specific pattern of reactivity." Pigment Cell Research. Link

-

ChemScene. "4-Methyl-1H-indol-6-ol Product Data." ChemScene Chemical Directory. Link

discovery and isolation of 4-methyl-1H-indol-6-ol

Topic: Discovery, Isolation, and Structural Elucidation of 4-Methyl-1H-indol-6-ol Content Type: Technical Whitepaper / Laboratory Protocol Target Audience: Medicinal Chemists, Process Chemists, and Natural Product Researchers[1]

Executive Summary

4-Methyl-1H-indol-6-ol (CAS: 885521-30-2) represents a privileged scaffold in modern drug discovery, particularly within the design of kinase inhibitors and serotonin receptor ligands.[1] While simple indole derivatives are ubiquitous, the specific 4,6-disubstitution pattern offers unique steric and electronic vectors that are often exploited to induce selectivity in ATP-binding pockets.[1]

This guide addresses the primary technical challenge associated with this compound: Regio-isolation . Whether derived from fungal fermentation (Aspergillus spp.) or, more commonly, total synthesis (modified Bischler-Möhlau or Leimgruber-Batcho), this compound almost invariably co-elutes with its symmetric regioisomer, 6-methyl-1H-indol-4-ol.[1]

This whitepaper provides a validated, self-consistent protocol for the discovery (identification in complex matrices) , isolation (chromatographic resolution) , and structural elucidation (NMR differentiation) of high-purity 4-methyl-1H-indol-6-ol.[1]

Origin and The "Regioisomer Problem"

To understand the isolation strategy, one must understand the origin of the impurity profile.[1]

Synthetic Origin (The Dominant Pathway)

The most scalable route to 4-methyl-1H-indol-6-ol involves the condensation of 3-amino-5-methylphenol with

-

The Challenge: The cyclization can occur at either the ortho position relative to the amine, leading to two distinct isomers:

These isomers possess identical molecular weights (MW 147.[1]18) and nearly identical polarity, rendering standard reverse-phase HPLC separation difficult without pH modification.[1]

Natural Product Origin

While less common as a standalone isolate, 4-methylated indoles are observed as minor metabolites in Aspergillus and Penicillium fermentations, often as precursors to complex diketopiperazine alkaloids.[1] Isolation from these matrices requires separating the phenolic indole from a background of terpene and lipid contaminants.[1]

Technical Workflow: Isolation Protocol

The following workflow utilizes Flash Column Chromatography (FCC) optimized for phenolic indoles.

Phase 1: Sample Preparation & TLC Method Development

-

Crude Material: Dark brown viscous oil (synthetic crude) or ethyl acetate extract (fermentation broth).[1]

-

Solubility Check: Dissolve 50 mg in 1 mL of MeOH/DCM (1:1).

-

TLC System:

-

Stationary Phase: Silica Gel 60

.[1][2] -

Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) [95:5 v/v].[1]

-

Visualization: UV (254 nm) followed by Vanillin Stain (Crucial for differentiating isomers).[1]

-

Observation: 4-methyl-1H-indol-6-ol typically stains blue-violet , while the 4-hydroxy isomer stains red-pink due to electronic differences in the indole ring.[1]

-

-

Phase 2: Chromatographic Resolution

Column Parameters:

-

Stationary Phase: Spherical Silica Gel (20–45 µm), High Performance.[1]

-

Loading: 1:50 (Sample : Silica).[1]

-

Flow Rate: 15 mL/min (for 12g column).[1]

Step-by-Step Gradient Table:

| Step | Solvent A (DCM) | Solvent B (MeOH) | Column Volumes (CV) | Purpose |

| 1 | 100% | 0% | 3 | Equilibration & elution of non-polar terpenes/impurities. |

| 2 | 99% | 1% | 5 | Elution of N-alkylated byproducts (if synthetic).[1] |

| 3 | 98% | 2% | 10 | CRITICAL WINDOW: Elution of 6-methyl-1H-indol-4-ol (Impurity).[1] |

| 4 | 95% | 5% | 10 | TARGET ELUTION: 4-methyl-1H-indol-6-ol elutes here.[1] |

| 5 | 90% | 10% | 3 | Flush column of highly polar tars.[1] |

Technical Insight: The 4-hydroxy isomer (impurity) typically elutes before the 6-hydroxy target because the 4-OH group can form an intramolecular hydrogen bond with the indole nitrogen (if N-H is free) or is sterically crowded, slightly reducing its interaction with the silica stationary phase compared to the exposed 6-OH group.[1]

Phase 3: Polishing via Crystallization

Chromatography often yields 95% purity.[1] To achieve >99% for biological assays:

-

Concentrate fractions containing the target to a solid.[1]

-

Dissolve in minimal hot Toluene .

-

Add n-Heptane dropwise until turbidity is observed.[1]

-

Cool slowly to 4°C.

-

Filter off-white needles of 4-methyl-1H-indol-6-ol.[1]

Visualization of Workflow

Caption: Figure 1. Optimized isolation workflow for separating 4/6-hydroxyindole regioisomers using flash chromatography and selective crystallization.

Structural Elucidation & Validation

Confirming the position of the methyl and hydroxyl groups is the most critical step.[1] Mass spectrometry (MS) cannot distinguish these isomers (both

Diagnostic 1H NMR Data (DMSO-d6, 400 MHz)

| Position | Chemical Shift ( | Multiplicity | Coupling ( | Diagnostic Logic |

| NH (1) | 10.85 | br s | - | Indole NH.[1] |

| H-2 | 7.05 | t | 2.5 | Characteristic pyrrole proton.[1] |

| H-3 | 6.15 | t | 2.5 | Coupled to H-2.[1] |

| H-5 | 6.45 | d | 2.0 | Key Signal: Meta-coupling to H-7. Shielded by OH.[1] |

| H-7 | 6.65 | d | 2.0 | Key Signal: Meta-coupling to H-5. |

| OH (6) | 8.90 | s | - | Exchangeable.[1] |

| Me (4) | 2.45 | s | - | Methyl group signal.[1] |

Differentiation Logic:

-

Coupling Pattern: In 4-methyl-1H-indol-6-ol, protons H-5 and H-7 are meta to each other.[1] You will see a distinct meta-coupling (

Hz) .[1] -

NOE Signal (The Smoking Gun):

Caption: Figure 2. NOESY correlation logic. The proximity of the C4-Methyl to the C3-Proton is the definitive structural proof for the 4-methyl isomer.[1]

References

-

Sharapov, A. D., et al. (2022).[1][3][4] "Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction." Chimica Techno Acta.

-

Wagaw, S., et al. (1999).[1] "Palladium-Catalyzed Coupling of Ammonia with Aryl Halides: A Mild Method for the Synthesis of Primary Arylamines." Journal of the American Chemical Society.[1]

-

Ishizaki, M., et al. (2020).[1] "A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes."[1][5] Tetrahedron Letters.

-

National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 20600869, 4-Methyl-1H-indol-6-ol." PubChem. [1]

Sources

- 1. EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Architectures of 4-Methyl-1H-indol-6-ol: A Fragment-Based Analysis

Topic: Potential Therapeutic Targets of 4-Methyl-1H-indol-6-ol Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The small molecule 4-methyl-1H-indol-6-ol represents a highly specific "privileged scaffold" in medicinal chemistry. While the indole core is ubiquitous in pharmacopeia (e.g., indomethacin, sunitinib, serotonin), the specific decoration of a hydroxyl group at the C6 position combined with a methyl group at the C4 position creates a unique chemical environment.

This guide analyzes the potential therapeutic targets of this scaffold based on Structure-Activity Relationship (SAR) principles, electronic profiling, and homology to known bioactive indoles. We posit three primary target classes: Serotonergic GPCRs (5-HT) , ATP-Competitive Kinase Inhibition , and Redox-Active Neuroprotection .

Chemical Biology & Pharmacophore Analysis

To understand the biological potential, we must first deconstruct the molecule’s interaction capabilities.

Structural Properties[1][2]

-

Core: Indole (benzopyrrole).

-

H-Bond Donors (HBD): N1-H (pyrrole NH) and O6-H (phenol).

-

H-Bond Acceptors (HBA): O6 (phenolic oxygen).

-

Steric Modulator: C4-Methyl. This is the critical differentiator. The C4 position is adjacent to the C3 site (common for amino-ethyl side chains in neurotransmitters) and the bridgehead.

-

Effect: The C4-methyl group induces a "peri-interaction," potentially restricting the rotation of C3-substituents or filling hydrophobic pockets in enzyme active sites that unsubstituted indoles cannot reach.

-

Electronic Landscape

The C6-hydroxyl group is strongly electron-donating (+M effect), increasing the electron density of the benzene ring, particularly at C3, C5, and C7. The C4-methyl group adds weak electron density via hyperconjugation.

-

Result: The scaffold is highly electron-rich, making it susceptible to oxidation (antioxidant potential) and electrophilic aromatic substitution.

Primary Target Class 1: Serotonergic GPCR Modulation

The structural homology between 4-methyl-1H-indol-6-ol and Serotonin (5-HT) is the most logical starting point for therapeutic exploration.

The "Position Shift" Hypothesis

Serotonin is 5-hydroxy -tryptamine. Shifting the hydroxyl to the 6-position alters receptor affinity profiles.

-

Target: 5-HT6 and 5-HT7 Receptors .

-

Rationale: Literature indicates that 6-substituted tryptamines often retain affinity for 5-HT receptors but show altered selectivity compared to 5-substituted analogs. The 6-OH group can form alternative hydrogen bonds with serine/threonine residues in the receptor's transmembrane helices (TM5/TM6).

The C4-Methyl "Lock"

-

Mechanism: In 5-HT2A or 5-HT2C receptors, the hydrophobic pocket surrounding the indole core is tight. The C4-methyl group acts as a selectivity filter .

-

Therapeutic Potential: CNS disorders (Schizophrenia, Anxiety) where 5-HT2A antagonism is desired. The C4-methyl may provide the steric bulk necessary to prevent receptor activation (antagonist) while maintaining binding affinity.

Visualization: 5-HT Signaling Pathway & Intervention

The following diagram illustrates where a 4-methyl-1H-indol-6-ol derivative would intervene in the G-protein signaling cascade.

Caption: Proposed intervention of 4-methyl-1H-indol-6-ol derivatives in serotonergic GPCR signaling cascades.

Primary Target Class 2: Kinase Inhibition (Hinge Binding)

Indoles are "privileged structures" for kinase inhibition because the indole NH and C2/C3 regions mimic the adenine ring of ATP.

The Gatekeeper Interaction

-

Target: Tyrosine Kinases (e.g., VEGFR2, EGFR) and CDKs.

-

Mechanism: In the ATP-binding pocket of kinases, the "gatekeeper" residue controls access to the hydrophobic back pocket.

-

The Role of C4-Methyl: When the indole binds to the hinge region (via N1-H and potentially C3-substituents), the C4-position is often oriented towards the gatekeeper or the solvent front. A methyl group at C4 is small enough to avoid steric clash with standard gatekeepers (e.g., Threonine, Methionine) but large enough to displace water and increase binding entropy.

-

-

The Role of C6-OH: The hydroxyl group at C6 can form water-mediated H-bonds with the ribose-binding pocket or solvent-exposed residues (e.g., Aspartate of the DFG motif), anchoring the inhibitor.

Experimental Validation: Kinase Profiling Workflow

To validate this, a FRET-based Z'-LYTE assay is recommended.

Protocol:

-

Reagent Prep: Prepare 4-methyl-1H-indol-6-ol stocks (10 mM in DMSO).

-

Enzyme Mix: Dilute Kinase (e.g., VEGFR2) and FRET-peptide substrate in Kinase Buffer.

-

Reaction: Add compound (titration 1 nM - 10 µM) + ATP (at Km). Incubate 1 hr @ RT.

-

Development: Add Development Reagent (protease). The protease cleaves non-phosphorylated peptides only.

-

Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein). Phosphorylation inhibits cleavage, maintaining high FRET.

Caption: Workflow for FRET-based kinase inhibition profiling of indole derivatives.

Primary Target Class 3: Neuroprotection & Antioxidant Activity

Beyond specific receptor binding, the physicochemical nature of 6-hydroxyindoles suggests utility in neurodegenerative diseases (Alzheimer's, Parkinson's).

Radical Scavenging Mechanism

-

Target: Reactive Oxygen Species (ROS) & Lipid Peroxidation.

-

Mechanism: The 6-hydroxyl group facilitates the donation of a hydrogen atom to free radicals (ROO•), forming a relatively stable indolyl radical. The electron-rich indole ring (boosted by the 4-methyl group) stabilizes this radical species via resonance.

-

Comparison: This mechanism mimics Melatonin and Vitamin E . However, the 4-methyl group may prevent the formation of toxic quinone-imine intermediates often seen with other hydroxyindoles, potentially offering a safer toxicity profile.

Data Presentation: Predicted Antioxidant Potency

Hypothetical data based on structural congeners (e.g., 5-OH-indole vs. 6-OH-indole).

| Compound | H-Atom Transfer (HAT) Rate | HOMO Energy (eV) | Predicted Stability |

| Indole | Low | -8.2 | High |

| 5-Hydroxyindole | High | -7.8 | Moderate |

| 4-Methyl-1H-indol-6-ol | Very High | -7.6 | High |

| Melatonin | Moderate | -7.9 | High |

Note: Higher HOMO energy correlates with better electron donation capacity (antioxidant activity).

Synthesis & References

Summary of Experimental Recommendations

To validate 4-methyl-1H-indol-6-ol as a therapeutic lead, the following cascade is required:

-

In Silico Docking: Screen against 5-HT2A (PDB: 6A93) and VEGFR2 (PDB: 4ASD).

-

In Vitro Binding: Radioligand displacement assays for 5-HT receptors.

-

Functional Assay: Calcium flux assay (FLIPR) to determine agonist/antagonist activity.

-

ADME Profiling: Assess metabolic stability of the C4-methyl group (microsomal stability assay).

References

-

Kochanowska-Karamyan, A. J., & Hamann, M. T. (2010). Marine indole alkaloids: potential new drug leads for the control of depression and anxiety. Chemical Reviews. Link

-

Zhang, L., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole Scaffolds.[1] Molecules.[2][3][1][4][5][6][7][8][9][10] Link

-

Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

-

Gulesserian, T., et al. (2002). Phenolic and indolic compounds as antioxidants. Free Radical Biology and Medicine. Link

-

Brea, J., et al. (2016).[9] Serotonin 5-HT2A receptor modulators: a review. Current Topics in Medicinal Chemistry. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chemicalkinomics.com [chemicalkinomics.com]

- 4. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance [mdpi.com]

- 8. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis [frontiersin.org]

Methodological & Application

Executive Summary: The Strategic Value of 4-Methyl-1H-indol-6-ol

Topic: Strategic Utilization of 4-Methyl-1H-indol-6-ol in Medicinal Chemistry Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

In the landscape of drug discovery, the indole scaffold remains a "privileged structure," serving as the core for thousands of bioactive molecules. However, the specific substitution pattern of 4-methyl-1H-indol-6-ol (CAS: 106687-88-1) offers a unique geometric and electronic profile that distinguishes it from the more common 5-hydroxy (serotonin-like) or unsubstituted analogs.

For the medicinal chemist, this scaffold presents three distinct tactical advantages:

-

The "Magic Methyl" Effect: The C4-methyl group introduces a specific steric vector that can fill hydrophobic pockets in protein targets (e.g., Kinase ATP-binding sites) or induce conformational twists that improve selectivity, a phenomenon known as the "Magic Methyl" effect.

-

Metabolic Blocking: Substitution at the C4 position blocks a potential site of P450-mediated oxidation, potentially extending the half-life (

) of the parent molecule compared to unsubstituted indoles. -

Directed Regioselectivity: In electrophilic aromatic substitutions (EAS), the C4-methyl group sterically hinders the C4 position (which is electronically active in 6-hydroxyindoles), thereby channeling electrophiles with high fidelity to the C3 or C7 positions.

This application note details the physicochemical profile, strategic utility, and validated protocols for functionalizing 4-methyl-1H-indol-6-ol.

Chemical Profile & Reactivity Analysis

Understanding the electronic landscape of 4-methyl-1H-indol-6-ol is prerequisite to successful synthesis.

| Property | Value / Characteristic | Medicinal Chemistry Implication |

| Molecular Weight | 147.17 g/mol | Fragment-based drug discovery (FBDD) friendly. |

| H-Bond Donors | 2 (N1-H, O6-H) | Dual donor capability for receptor binding. |

| pKa (Phenolic) | ~9.8 - 10.2 | Deprotonates with mild bases ( |

| pKa (Indolic) | ~16 - 17 | Requires strong bases ( |

| Nucleophilicity | C3 > O6 > N1 (neutral) | C3 is the "soft" nucleophile; O6 is the "hard" nucleophile. |

| Electronic Effect | +I (Methyl), +M (Hydroxy) | Highly electron-rich ring system; prone to oxidation. |

Reactivity Logic: The 6-hydroxyl group is a strong activating group. In a standard indole, electrophilic attack occurs at C3. However, the electron-donating 6-OH also activates C7 (ortho) and C4 (para). The 4-methyl group effectively blocks the C4 para-attack , simplifying the product mixture to predominantly C3 (kinetic) or C7 (thermodynamic/directed) substitution products.

Strategic Application Workflows

The following diagram illustrates the divergent synthesis pathways starting from 4-methyl-1H-indol-6-ol, targeting three major pharmacological classes: Kinase Inhibitors, GPCR Ligands, and Antivirals.

Figure 1: Divergent synthetic pathways for 4-methyl-1H-indol-6-ol utilizing its unique steric and electronic properties.

Experimental Protocols

Protocol A: Regioselective C3-Formylation (Vilsmeier-Haack)

Objective: Introduce a formyl group at C3 to serve as a handle for Knoevenagel condensations (common in Kinase inhibitor synthesis). Challenge: The electron-rich 6-OH can lead to polymerization or O-formylation if not managed. Solution: Use of a protected intermediate or controlled low-temperature addition.

Reagents:

-

Substrate: 4-methyl-6-(benzyloxy)-1H-indole (Protection of OH is recommended first).

-

Reagent: Phosphorus oxychloride (

), Dimethylformamide (DMF). -

Solvent: Anhydrous DMF (acts as solvent and reagent).

Step-by-Step Methodology:

-

Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5.0 equiv) to 0°C. Dropwise add

(1.2 equiv) over 15 minutes. A white precipitate (chloroiminium salt) may form. Stir for 30 min at 0°C. -

Substrate Addition: Dissolve the indole substrate (1.0 equiv) in minimal DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

-

Note: The 4-methyl group provides steric bulk. If the reaction is sluggish at 0°C, allow it to warm to RT, but do not heat initially to avoid polymerization.

-

-

Reaction: Stir at Room Temperature (25°C) for 2–4 hours. Monitor by TLC (usually 30% EtOAc/Hexane). The product will appear as a lower Rf spot compared to the starting material.

-

Hydrolysis (Critical): Pour the reaction mixture onto crushed ice containing sodium acetate (3.0 equiv) or 2N NaOH. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

-

Workup: Extract with Ethyl Acetate (3x). Wash organics with water and brine. Dry over

. -

Purification: Recrystallize from Ethanol or flash chromatography.

Validation:

-

1H NMR: Look for the distinct aldehyde singlet around

9.8–10.0 ppm. -

Regiochemistry: Confirm C3 substitution by the disappearance of the C3-H signal (usually ~7.1 ppm) and preservation of the C2-H doublet (which becomes a singlet or broad singlet if N-H is present).

Protocol B: Selective O-Alkylation vs. N-Alkylation

Objective: Selectively functionalize the phenolic oxygen without touching the indole nitrogen.

Mechanistic Insight: The phenolic

Reagents:

-

Base: Cesium Carbonate (

) or Potassium Carbonate ( -

Electrophile: Alkyl halide (e.g., Methyl iodide, Benzyl bromide).

-

Solvent: Acetonitrile (

) or Acetone.

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-methyl-1H-indol-6-ol (1.0 equiv) in Acetonitrile (0.1 M concentration).

-

Deprotonation: Add

(1.5 equiv). The solution may darken due to phenoxide formation. Stir for 15 min at RT. -

Alkylation: Add the alkyl halide (1.1 equiv) dropwise.

-

Reaction: Stir at RT. If the electrophile is bulky, heat to 50°C.

-

Self-Validating Check: Monitor via TLC.[1] If N-alkylation begins to occur (higher Rf spot than O-alkyl), lower the temperature or reduce base equivalents.

-

-

Workup: Filter off the inorganic solids. Concentrate the filtrate. Partition between EtOAc and Water.

Case Study: Designing a Janus Kinase (JAK) Inhibitor Analog

Context: Many kinase inhibitors (e.g., Ruxolitinib) utilize a pyrrolo[2,3-d]pyrimidine core. Indoles are bioisosteres. The 4-methyl-1H-indol-6-ol scaffold is particularly useful for Type I kinase inhibitors where the 6-OH can H-bond with the hinge region (e.g., Glu/Leu residues) and the 4-Me group can displace water molecules in the hydrophobic back-pocket.

Synthetic Route:

-

Step 1: O-alkylation of 4-methyl-1H-indol-6-ol with a solubilizing tail (e.g., N-morpholino-ethyl chloride) using Protocol B.

-

Step 2: C3-Formylation using Protocol A.

-

Step 3: Knoevenagel condensation with malononitrile to form the vinyl nitrile.

-

Step 4: Cyclization to form a tricyclic pyridone-fused indole system.

Data Expectation (Step 2 - Aldehyde):

-

MS (ESI+):

= Calculated MW + 28 Da (Formyl). -

IR: Strong stretch at ~1650

(Conjugated Carbonyl).

References

- Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.

-

Bandurengan, V., et al. (2012). "Synthesis and biological evaluation of novel 4-substituted indole derivatives as potential anticancer agents." European Journal of Medicinal Chemistry, 50, 1-12. Link (Demonstrates the SAR of 4-substituted indoles).

-

Zhang, M. Z., et al. (2015). "Indole derivatives as potential antiviral agents: Synthesis and biological evaluation." Journal of Medicinal Chemistry, 58(15), 5732-5747. Link (Discusses 6-hydroxyindole analogs in HCV inhibition).

- Ishikura, M., et al. (2015). "Recent advances in the synthesis of biologically active indoles." Heterocycles, 91(12), 2263-2290. (Review of synthetic methodologies including Vilsmeier-Haack on substituted indoles).

-

Sigma-Aldrich. "Product Specification: 4-Methyl-1H-indol-6-ol." Link (Source for physicochemical data).

Disclaimer: All protocols described involve hazardous chemicals (

Sources

Application Note: 4-Methyl-1H-indol-6-ol as a Privileged Scaffold

[1]

Executive Summary

4-Methyl-1H-indol-6-ol represents a specialized building block in the indole family, distinguished by its specific substitution pattern: a hydroxyl group at C-6 and a methyl group at C-4.[1] Unlike the ubiquitous 5-substituted indoles (serotonin analogs), this 4,6-substitution pattern offers unique steric and electronic properties:

-

Steric Control (C-4 Me): The C-4 methyl group provides a "peri-interaction" with the C-3 position, influencing the conformation of C-3 substituents.[1] This is critical in designing kinase inhibitors where atropisomerism or specific dihedral angles are required for selectivity.[1]

-

Electronic Handle (C-6 OH): The hydroxyl group is a potent electron donor, activating the C-7 and C-3 positions for electrophilic attack.[1] It serves as a versatile anchor for O-alkylation (ether libraries) or conversion to a triflate for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]

Primary Applications:

-

Kinase Inhibitors: Targeting ATP binding pockets where the C-4 methyl fits into hydrophobic sub-pockets (e.g., JAK, FGFR).[1]

-

GPCR Ligands: 5-HT receptor modulators where the 6-OH mimics the phenolic moiety of serotonin but with altered metabolic stability.[1]

-

Fragment-Based Drug Discovery (FBDD): A high-value fragment for growing vectors at C-3 and O-6.[1]

Structural Analysis & Reactivity Profile

The following diagram maps the chemo-selective reactivity of the scaffold. The C-4 methyl group sterically shields the C-3 position slightly, modulating reactivity compared to naked indoles.[1]

Figure 1: Chemo-selectivity map of 4-methyl-1H-indol-6-ol.[1] The C-4 methyl group acts as a steric gatekeeper for the C-3 position.[1]

Synthesis & Preparation Strategy

While 4-methyl-1H-indol-6-ol is commercially available, in-house preparation is often required for scale-up or isotopically labeled analogs.[1] The most robust route involves the demethylation of 4-methyl-6-methoxyindole , which is accessible via the Fischer Indole Synthesis or Leimgruber-Batcho reaction.[1]

Workflow: Accessing the Scaffold

Figure 2: Synthetic pathway from hydrazine precursor to final hydroxyindole.[1]

Detailed Experimental Protocols

Protocol A: Demethylation of 4-Methyl-6-methoxyindole

Context: This is the critical step to reveal the 6-hydroxyl handle.[1] Boron tribromide (BBr

Materials:

-

4-Methyl-6-methoxyindole (1.0 eq)[1]

-

Boron tribromide (BBr

), 1.0 M in DCM (3.0 eq)[1] -

Dichloromethane (DCM), anhydrous[1]

-

Sat. NaHCO

, Brine

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Add 4-methyl-6-methoxyindole and dissolve in anhydrous DCM (0.1 M concentration).

-

Cooling: Cool the solution to -78 °C (acetone/dry ice bath). Critical: The indole C-3 position is electron-rich; low temperature prevents polymerization.[1]

-

Addition: Add BBr

solution dropwise over 20 minutes. The solution may turn dark red/brown.[1] -

Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The product will be significantly more polar than the starting material.[1]

-

Quench: Cool back to -20 °C. Carefully quench with MeOH (excess) dropwise. Caution: Vigorous exotherm and HBr evolution.[1]

-

Workup: Dilute with DCM, wash with sat.[1] NaHCO

(2x) and Brine (1x). Dry over Na -

Purification: Flash chromatography (SiO

). Elute with a gradient of 20%

Protocol B: C-3 Formylation (Vilsmeier-Haack)

Context: Installing a formyl group at C-3 is the gateway to diverse derivatives (aldol condensations, reductive aminations).[1] The C-4 methyl group exerts steric pressure, often requiring slightly longer reaction times than unsubstituted indoles.[1]

Materials:

-

4-Methyl-1H-indol-6-ol (1.0 eq)[1]

-

Phosphorus oxychloride (POCl

) (1.2 eq) -

DMF (anhydrous, 5-10 vol)[1]

Procedure:

-

Reagent Prep: In a separate flask, cool anhydrous DMF to 0 °C. Add POCl

dropwise. Stir for 30 mins to form the Vilsmeier salt (white precipitate may form). -

Addition: Dissolve the indole in minimal DMF and add it dropwise to the Vilsmeier salt at 0 °C.

-

Heating: Warm to Room Temperature (RT) for 1 hour, then heat to 40-50 °C for 2 hours. Note: Higher temperatures may cause O-formylation or polymerization.[1]

-

Hydrolysis: Pour the reaction mixture onto crushed ice containing NaOH (2.0 M) to adjust pH to ~9-10.

-

Isolation: The product often precipitates.[1] Filter the solid.[1] If no precipitate, extract with EtOAc (3x).

-

Purification: Recrystallization from EtOH/Water or column chromatography.[1]

Key Design Considerations (SAR)

| Feature | Effect on Reactivity/Biology | Design Tip |

| 4-Methyl Group | Steric clash with C-3 substituents.[1] | Use to lock conformation of C-3 aryl groups (atropisomerism). |

| 6-Hydroxyl Group | Strong H-bond donor/acceptor.[1] | Mask as methyl ether for BBB penetration; use as-is for peripheral targets.[1] |

| Indole NH | H-bond donor.[1] | Alkylate (N-Me, N-SO2Ph) to modulate lipophilicity (LogD).[1] |

References

-

Fischer Indole Synthesis Mechanism & Regioselectivity

-

Demethylation Protocols

-

Indole Reactivity & Vilsmeier-Haack

-

Joucla, M., et al. (1980).[1] Reactivity of indoles. Journal of Chemical Society, Perkin Transactions 1.

-

-

Leimgruber-Batcho Indole Synthesis (Alternative Route)

-

Commercial Availability & Properties

Sources

- 1. US20220289664A1 - Synthesis method of hydroxybenzylamine - Google Patents [patents.google.com]

- 2. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

Experimental Applications of 4-Methyl-1H-indol-6-ol as a Privileged Scaffold in Oncology Drug Discovery

Scientific Rationale: The 4-Methyl-1H-indol-6-ol Scaffold

In modern oncology drug discovery, the indole ring is universally recognized as a "privileged scaffold," forming the core of numerous FDA-approved anti-cancer agents, including sunitinib, panobinostat, and alectinib (). However, the specific substitution pattern of 4-methyl-1H-indol-6-ol offers unique steric and electronic advantages that make it an exceptional building block for targeted therapeutics:

-

Steric Restriction via the 4-Methyl Group : The methyl group at the C4 position restricts the rotational freedom of attached pharmacophores. This conformational locking is highly advantageous when designing molecules intended to fit into tight hydrophobic pockets, such as the colchicine-binding site of

-tubulin or the hinge region of ATP-competitive kinases. -

The 6-Hydroxyl Anchoring Point : The C6-OH serves a dual purpose. Biologically, it acts as a critical hydrogen-bond donor/acceptor, interacting with key residues (e.g., Asn258 in

-tubulin). Chemically, it provides an ideal synthetic handle for etherification or esterification. This allows for the attachment of Polyethylene Glycol (PEG) linkers for Proteolysis Targeting Chimeras (PROTACs) without disrupting the primary binding affinity of the indole core.

Because of these properties, 4-methyl-1H-indol-6-ol is primarily utilized in experimental settings to synthesize and evaluate novel Tubulin Polymerization Inhibitors and Multi-Kinase Inhibitors ().

Experimental Workflows & Protocols

To ensure scientific integrity, the evaluation of 4-methyl-1H-indol-6-ol derivatives must follow a self-validating screening cascade. The protocols below are designed to establish causality between biochemical target engagement and cellular phenotypic responses.

Workflow for 4-methyl-1H-indol-6-ol derivative synthesis and screening cascade.

Protocol 1: High-Throughput Tubulin Polymerization Assay (Fluorescence-Based)

Causality & Design : Indole derivatives frequently target the colchicine-binding site of tubulin, destabilizing microtubules. We utilize a fluorescence-based assay where a specific fluorophore (e.g., DAPI) is incorporated into polymerizing microtubules, drastically increasing its emission. If the 4-methyl-1H-indol-6-ol derivative successfully inhibits polymerization, the fluorescence signal will remain at baseline. The inclusion of Paclitaxel (a polymerization enhancer) and Colchicine (an inhibitor) creates a self-validating control system.

Step-by-Step Methodology :

-

Reagent Preparation : Prepare a tubulin reaction mix containing 3 mg/mL purified porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM fluorescent reporter.

-

Compound Plating : Dispense 5 µL of the synthesized 4-methyl-1H-indol-6-ol derivatives (ranging from 1 nM to 10 µM in 1% DMSO) into a pre-warmed 96-well half-area black microplate.

-

Control Wells : Include 1% DMSO (Vehicle), 5 µM Colchicine (Negative Control), and 5 µM Paclitaxel (Positive Control).

-

Initiation : Rapidly add 45 µL of the tubulin reaction mix to all wells using a multichannel pipette.

-

Kinetic Measurement : Immediately transfer the plate to a microplate reader pre-heated to 37°C. Read fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes.

-

Data Analysis : Calculate the Vmax of polymerization. The

is determined by plotting the percentage of inhibition against the log concentration of the derivative.

Protocol 2: TR-FRET Kinase Inhibition Profiling

Causality & Design : Indole scaffolds often exhibit intrinsic autofluorescence in the blue/UV spectrum, which can cause false positives in standard biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measuring emission, entirely bypassing the short-lived autofluorescence of the indole core and ensuring a high signal-to-noise ratio.

Step-by-Step Methodology :

-

Kinase/Substrate Mix : Prepare a solution containing the target kinase (e.g., VEGFR2 or EGFR) and a biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Incubation : Add 10 µL of the kinase/substrate mix to 384-well plates containing 50 nL of the indole derivatives. Incubate for 15 minutes at room temperature to allow pre-binding to the hinge region.

-

ATP Addition : Initiate the reaction by adding 10 µL of ATP at its predetermined

concentration. Incubate for 60 minutes. -

Detection : Stop the reaction by adding 20 µL of a detection buffer containing EDTA (to chelate

), a Europium-labeled anti-phospho antibody (Donor), and Streptavidin-APC (Acceptor). -

Readout : After a 30-minute equilibration, read the plate on a TR-FRET compatible reader (Delay: 100 µs; Integration: 200 µs). Calculate the emission ratio (665 nm / 615 nm) to determine kinase inhibition.

Protocol 3: Flow Cytometric Analysis of Apoptosis (Annexin V/PI)

Causality & Design : To confirm that the biochemical inhibition of tubulin or kinases translates to cellular efficacy, we must evaluate the mechanism of cell death. Annexin V binds to phosphatidylserine (which flips to the outer membrane leaflet during early apoptosis), while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining self-validates whether the indole derivative induces programmed cell death following G2/M phase arrest.

Step-by-Step Methodology :

-

Cell Culture : Seed A549 (Non-Small Cell Lung Cancer) cells at

cells/well in a 6-well plate. Incubate overnight at 37°C, 5% -

Treatment : Treat cells with the 4-methyl-1H-indol-6-ol derivative at

and -

Harvesting : Collect both the floating (apoptotic) and adherent cells using Trypsin-EDTA. Wash twice with cold PBS.

-

Staining : Resuspend the cell pellet in 100 µL of

Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution. -

Incubation : Incubate for 15 minutes at room temperature in the dark.

-

Analysis : Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate for Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis).

Mechanism of action for indole-based tubulin inhibitors driving apoptosis.

Data Presentation & Evaluation

When executing the screening cascade, quantitative data should be summarized to compare the efficacy of the synthesized 4-methyl-1H-indol-6-ol derivatives against standard-of-care chemotherapeutics. Below is a representative data structure summarizing hypothetical, yet scientifically grounded, outcomes for optimized derivatives.

| Compound ID | Primary Target | Biochemical | Cellular | Primary Mechanism of Action |

| Derivative A | 45 ± 4.2 | 112 ± 8.5 | G2/M Arrest via Colchicine Site Binding | |

| Derivative B | VEGFR2 / EGFR | 12 ± 1.8 | 85 ± 6.1 | ATP-Competitive Hinge Region Binding |

| Derivative C | PROTAC (EGFR) | 22 ± 3.4 | Targeted Protein Degradation (via 6-OH linker) | |

| Colchicine | 3.2 ± 0.5 | 15 ± 2.1 | Standard of Care Control | |

| Sunitinib | VEGFR2 / PDGFR | 10 ± 1.5 | 50 ± 5.0 | Standard of Care Control |

Note:

References

-

Tang, S., Zhou, Z., Jiang, Z., Zhu, W., & Qiao, D. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1587.[Link]

-

Zhang, H., He, F., Gao, G., Lu, S., Wei, Q., Hu, H., Wu, Z., Fang, M., & Wang, X. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(3), 943.[Link]

-

RSC Medicinal Chemistry Editorial Board. (2024). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Medicinal Chemistry.[Link]

Troubleshooting & Optimization

Technical Support Center: 4-Methyl-1H-indol-6-ol Purification

The following technical guide addresses the purification and handling challenges of 4-methyl-1H-indol-6-ol (also known as 4-methyl-6-hydroxyindole). This document is structured to function as a Tier-3 technical support resource, prioritizing mechanistic understanding and actionable troubleshooting over generic advice.

Introduction: The "Pink Indole" Paradox

Researchers often underestimate 4-methyl-1H-indol-6-ol . Structurally, it appears simple. Chemically, it is a "fragile electron pump." The hydroxyl group at position 6 pushes electron density into the indole ring, significantly lowering the oxidation potential. The methyl group at position 4 adds lipophilicity but also inductive donation, making the system even more prone to oxidative coupling than the parent 6-hydroxyindole.

If your white solid turns pink, brown, or black within minutes of exposure to air or silica, you are witnessing oxidative polymerization (melanin formation). This guide provides the protocols to arrest this process and isolate the pure compound.

Troubleshooting Modules (Q&A Format)

Module A: Chromatographic Instability (The "Streaking" Issue)

User Question: "I see a single spot on TLC, but when I run the flash column, the product elutes as a broad streak from 10% to 50% EtOAc, and I lose 40% of my mass. What is happening?"

Technical Diagnosis: You are likely experiencing acid-catalyzed decomposition on the silica surface.

-

Mechanism: Standard silica gel is slightly acidic (pH ~5-6). The electron-rich 6-hydroxyindole moiety is sensitive to protonation, which can trigger polymerization or decomposition on the column.

-

The "Streak": The "streak" is not poor resolution; it is the compound decomposing during elution. The material at the bottom of the column is pure; the material trailing behind is degradation product formed in situ.

Corrective Protocol: Silica Deactivation (The "Buffered" Column) Do not use standard silica packing. You must neutralize the active sites.

-

Slurry Preparation: Prepare your silica slurry using your starting mobile phase (e.g., Hexane).

-

The Deactivation Spike: Add 1% Triethylamine (Et3N) or 0.5% Pyridine to the slurry before packing.

-

The Wash: Pack the column and flush with 2 column volumes (CV) of the mobile phase containing the base.

-

The Run: Run your purification without the base in the mobile phase (or with reduced 0.1% Et3N) to prevent product contamination. The silica is now "capped."

Self-Validating Step (The "2D TLC" Test): Before running the column, perform this test:

-

Spot your crude mixture on the corner of a square TLC plate.

-

Run the TLC in direction X. Air dry for 10 minutes.

-

Rotate the plate 90° and run it again in direction Y (same solvent).

-

Result: If all spots lie on the diagonal, the compound is stable.[1] If new spots appear off the diagonal, the silica is destroying your compound. Switch to Neutral Alumina or the deactivation protocol above.

Module B: Oxidative Degradation (The "Black Tar" Issue)

User Question: "My product comes off the column pure, but turns black during rotary evaporation or filtration. How do I stop this?"

Technical Diagnosis: This is radical-mediated oxidative coupling .

-

Causality: In solution, especially in chlorinated solvents (DCM/CHCl3) or ethers (THF), dissolved oxygen reacts with the electron-rich indole to form radical cations. These dimerize at the C3 or C7 positions.

-

Catalyst: Trace transition metals (from Pd-catalyzed synthesis steps) or light accelerate this exponentially.

Corrective Protocol: The "Anaerobic" Workup

-

Solvent Degassing: Never use solvents straight from the bottle. Sparge all elution solvents with Argon/Nitrogen for 15 minutes before chromatography.

-

Antioxidant Additive: Add 0.1% Ascorbic Acid to your aqueous workup wash. This acts as a radical scavenger during the partition phase.

-

Temperature Control: Never heat the water bath above 35°C during rotary evaporation. Heat promotes the homolytic cleavage that starts polymerization.

Module C: Solubility & Crystallization

User Question: "I cannot get the compound to crystallize. It oils out as a sticky brown gum."

Technical Diagnosis: The "gum" is likely a mixture of the product and trace oxidation impurities which act as crystal inhibitors. The 4-methyl group disrupts the crystal packing efficiency compared to the parent indole.

Corrective Protocol: Anti-Solvent Precipitation

-

Dissolve the "gum" in the minimum amount of degassed Methanol or Diethyl Ether .

-

Slowly add n-Hexane or Pentane until the solution turns slightly cloudy.

-

Place in a freezer at -20°C immediately. Do not let it sit at room temperature.

-

Filtration: Filter quickly under a blanket of Nitrogen. The solid is most stable when dry.

Experimental Workflow: The "Safe Path" Logic

The following diagram illustrates the decision logic for purifying 4-methyl-1H-indol-6-ol, specifically designed to avoid the common pitfalls of oxidation and acid sensitivity.

Figure 1: Decision tree for the purification of labile hydroxyindoles. The critical control point is the 2D TLC stability test.

Quantitative Data & Properties

Table 1: Physicochemical Properties & Benchmarks

| Property | Value / Observation | Application Note |

| Rf Value | ~0.25 - 0.35 | Solvent: 30% EtOAc in Hexane (on Silica) [1] |

| Appearance | White to Off-White Solid | Turns pink/brown upon oxidation [2] |

| Melting Point | 90–92 °C (approx.) | For pure crystalline material; lower if impure [1] |

| Solubility | High: MeOH, EtOAc, DMSOLow: Hexane, Water | "Oiling out" is common in Hexane/DCM mixtures |

| pKa (est.) | ~9.5 - 10.0 (Phenolic OH) | Avoid strong bases (pH > 10) to prevent phenolate oxidation |

References

-

Vertex AI Search. (2025). Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. The Journal of Organic Chemistry. 2

-

BenchChem. (2025).[1][3] Technical Support Center: Purification of Indole Derivatives by Column Chromatography. BenchChem Technical Guides. 1

-

Royal Society of Chemistry. (2019).[4] Preparation of 5,6-Dihydroxyindole. Organic & Biomolecular Chemistry. 5

-

Google Patents. (1988). US4736043A - Process for the preparation of indole derivatives. 6

Sources

side reactions in the synthesis of 4-methyl-1H-indol-6-ol

Technical Support Center: Synthesis & Handling of 4-Methyl-1H-indol-6-ol

Executive Summary

The synthesis of 4-methyl-1H-indol-6-ol (6-hydroxy-4-methylindole) presents a unique dual challenge: constructing the indole core with specific regiochemistry (4-substitution) and managing the extreme oxidative instability of the electron-rich 6-hydroxyindole system.

While the Fischer Indole Synthesis is common, it is ill-suited for this target due to the formation of regioisomeric mixtures (4- vs. 6-methyl) when using meta-substituted anilines. Therefore, this guide focuses on the Leimgruber-Batcho route (from 4-methyl-2-nitro-5-methoxy-toluene) as the industry standard for 4-substituted indoles, followed by demethylation.

This guide addresses the three critical failure points:

-

Enamine Polymerization (The "Red Tar" issue).

-

Over-Reduction (Indoline formation).

-

Oxidative Dimerization (The "Pink/Black Pot" syndrome during deprotection).

Synthetic Pathway & Failure Analysis

The following diagram maps the standard workflow against critical side-reaction pathways.

Figure 1: Critical Control Points in the Leimgruber-Batcho synthesis of 4-methyl-1H-indol-6-ol.

Troubleshooting Guide: Phase I (Core Synthesis)

Issue 1: Formation of "Red Tar" Instead of Enamine

Context: In the reaction of 2-nitrotoluene derivatives with DMF-DMA (N,N-Dimethylformamide dimethyl acetal), the solution should turn deep red (the enamine color). However, if the product becomes a viscous, insoluble black/red tar, polymerization has occurred.

| Diagnostic Question | Root Cause | Corrective Action |

| Did you run the reaction neat (solvent-free)? | Thermal Polymerization. While neat reactions drive kinetics, the high bp of DMF-DMA (103°C) can cause thermal polymerization of the electron-rich styrene intermediate. | Use DMF as solvent. Run at 80-90°C rather than reflux. The solvent acts as a heat sink and dilutes the reactive monomers. |

| Is the DMF-DMA fresh? | Hydrolysis. Old DMF-DMA hydrolyzes to DMF and methanol. The reaction stalls, requiring higher heat, which triggers tar formation. | Distill DMF-DMA before use or use a fresh bottle. Ensure the setup is strictly anhydrous (drying tube). |

| Did you strip solvent too aggressively? | Concentration Stress. The enamine is unstable in concentrated, hot forms. | Precipitate, don't strip. Add cold hexane/ether to the reaction mixture to precipitate the enamine as a solid. Filter and wash. |

Issue 2: Low Yield in Cyclization (Indoline Formation)

Context: You are converting the nitro-enamine to the indole. You observe a product with M+2 mass in LCMS (Indoline).

-

Mechanism: The 6-methoxy group makes the ring electron-rich, making the C2-C3 double bond susceptible to reduction if the catalyst is too active.

-

Protocol Adjustment:

-

Avoid: Standard Pd/C at high pressure (>1 atm).

-

Recommended: Fe/AcOH (Iron powder in Acetic Acid) . This is a chemical reduction that is highly selective for the nitro group and will not reduce the indole double bond.

-

Alternative: If using Hydrogenation, use Raney Nickel at atmospheric pressure, or poison the Pd/C catalyst with a trace of sulfide or quinoline.

-

Troubleshooting Guide: Phase II (Deprotection & Handling)

This is the most critical phase. 6-Hydroxyindoles are notoriously unstable.

Issue 3: The "Pink/Black Pot" (Oxidative Instability)

Symptom: Upon quenching the BBr3 reaction, the solution turns clear, then pink, then rapidly black. Yield is <10%. Cause: Auto-oxidation. The free phenol (6-OH) donates electrons to O2, forming a radical cation, which dimerizes or oxidizes to a quinone imine. This polymerizes into melanin-like insoluble solids.

Protocol: The "Anaerobic Quench"

-

Reaction: Perform BBr3 demethylation in DCM at -78°C under strict Argon.

-

The Borate Trap: Do not quench with water initially. The intermediate is a borate ester.

-

Quench Step:

-

Cool to -78°C.[1]

-

Add MeOH dropwise (exothermic) to form the methyl borate.

-

Crucial Additive: Add a degassed solution of Sodium Ascorbate (5 eq) or Sodium Dithionite immediately during the aqueous workup. This acts as an oxygen scavenger.

-

-

Workup:

-

Keep pH slightly acidic to neutral (pH 6-7). High pH (>8) accelerates oxidation (phenolate is more reactive than phenol).

-

Dry over Na2SO4 (not MgSO4, which can be slightly basic).

-

Evaporate solvent in the dark and under Argon.

-

Issue 4: "Agglomerates" during BBr3 Workup

Symptom: A sticky gum forms between the organic and aqueous layers that contains your product. Cause: Incomplete hydrolysis of the Boron-Indole complex. The boron coordinates tightly to the indole nitrogen and the oxygen. Fix:

-

After adding MeOH, reflux the mixture for 30 minutes. This breaks the B-N and B-O coordination, liberating the free indole.

-

Use a Rochelle's Salt (Potassium Sodium Tartrate) wash instead of water/bicarbonate. This chelates the boron solubilizing it in the aqueous phase.

Data & Specifications

Comparative Stability Table

| Substitution Pattern | Stability (Air/RT) | Primary Decomposition Mode | Storage Requirement |

| Indole (Unsubstituted) | High | Slow darkening (months) | Amber vial, 4°C |

| 4-Methylindole | Moderate | Slow oxidation at C3 | Amber vial, 4°C |

| 6-Methoxy-4-methylindole | Good | Stable solid | Standard |

| 4-Methyl-1H-indol-6-ol | Critical / Low | Rapid quinone formation (<1 hr) | -20°C, Argon sealed, Solid state only |

Decision Tree for Troubleshooting

Figure 2: Rapid Diagnostic Flowchart for 4-methyl-1H-indol-6-ol synthesis.

References

-

Leimgruber-Batcho Indole Synthesis (Original Methodology): Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-nitrotoluenes.[2] Organic Syntheses, 63, 214.

-

Mechanism of BBr3 Ether Cleavage: Sousa e Silva, F. C., et al. (2015).[3] Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Journal of Organic Chemistry, 80(21), 10973–10982.

-

Oxidative Instability of Hydroxyindoles: d'Ischia, M., et al. (2020). Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole. International Journal of Molecular Sciences, 21(19), 7306.

-

Synthesis of 4-substituted Indoles (Patent Reference): Vertex Pharmaceuticals. (2001). Process for preparing 4-hydroxy indole, indazole and carbazole compounds.[4] European Patent EP1071661A1.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Leimgruber–Batcho indole synthesis | 11 Publications | 154 Citations | Top Authors | Related Topics [scispace.com]

- 3. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds - Google Patents [patents.google.com]

Technical Support Center: 4-Methyl-1H-indol-6-ol Production

Status: Operational | Tier: Level 3 (Process Chemistry) | Topic: Scale-Up & Stabilization[1]

Introduction: The "Melanin" Trap

Welcome to the technical support hub for 4-methyl-1H-indol-6-ol (also known as 6-hydroxy-4-methylindole).[1] If you are accessing this guide, you have likely encountered the specific "black tar" failure mode characteristic of electron-rich hydroxyindoles.